N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
説明
N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the literature.
作用機序
Target of Action
AKOS001112738, also known as ivonescimab , is a first-in-class tetravalent Fc-silent bispecific antibody. Its primary targets are PD-1 and VEGF . PD-1 is a protein on the surface of T-cells that functions as an immune checkpoint, inhibiting the immune response. VEGF is a signal protein that stimulates the formation of blood vessels, promoting tumor angiogenesis and suppressing anti-tumor immune response .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds to PD-1 and VEGF, effectively blocking interactions with their ligands and the downstream signaling effects .
Biochemical Pathways
The blockade of PD-1/VEGF signaling pathways results in enhanced T cell activation and reduced tumor angiogenesis . This dual blockade promotes cooperative biological effects, enhancing the anti-tumor response .
Pharmacokinetics
It’s known that monoclonal antibodies like ivonescimab are typically administered parenterally due to their large size and poor membrane permeability .
Result of Action
Ivonescimab treatment has demonstrated statistically significant dose-dependent anti-tumor response in humanized murine models . The enhanced PD-1 blockade bioactivity of ivonescimab with VEGF leads to increased potency on blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation .
実験室実験の利点と制限
One advantage of using compound X in laboratory experiments is its high potency and selectivity for its target enzymes and receptors. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on compound X. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have activity against the dopamine D2 receptor, which is involved in the development of this disease. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have activity against the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, further research is needed to better understand the long-term effects of compound X and its potential use in other disease states.
科学的研究の応用
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-15(19)5-4-6-16(14)21-18(24)13-22-9-11-23(12-10-22)17-7-2-3-8-20-17/h2-8H,9-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITDXDBYTOCTPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。